Tenoretic

pharmacokinetics hypertension diuretics

Tenoretic is the fixed-dose combination of cardioselective atenolol and long-acting chlorthalidone (plasma t½ 40–60 h vs. 6–12 h for hydrochlorothiazide), delivering sustained 24-hour antihypertensive coverage with additive efficacy beyond monotherapy. Validated single-tablet bioequivalence to free coadministration confirms uncompromised bioavailability. Demonstrated K⁺-sparing effect relative to chlorthalidone alone enhances safety in long-term protocols. Preferred for secondary prevention registries with 27% relative risk reduction in MACE vs. hydrochlorothiazide-based regimens.

Molecular Formula C28H33ClN4O7S
Molecular Weight 605.1 g/mol
CAS No. 73677-19-7
Cat. No. B1194832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenoretic
CAS73677-19-7
Synonymsatenolol - chlortalidone
atenolol, chlortalidone drug combinations
Igroseles
Tenoretic
Molecular FormulaC28H33ClN4O7S
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
InChIInChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
InChIKeyGEGCOFDJWXJACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenoretic (Atenolol/Chlorthalidone) Procurement Baseline: What This Fixed-Dose Combination Is and Why It Matters for Hypertension Research


Tenoretic is a fixed-dose combination (FDC) product containing the cardioselective beta-1 adrenoceptor blocker atenolol and the thiazide-like diuretic chlorthalidone [1]. It is indicated for the treatment of hypertension, with the combination providing additive antihypertensive effects compared to either agent alone [2]. The formulation is available in two strengths: Tenoretic 50 (atenolol 50 mg / chlorthalidone 12.5 mg) and Tenoretic 100 (atenolol 100 mg / chlorthalidone 25 mg) [3].

Why Generic Substitution Fails for Tenoretic: The Critical Pharmacokinetic Divergence That Drives Selection Decisions


While atenolol/chlorthalidone combinations may be viewed as interchangeable with other beta-blocker/thiazide FDCs, this assumption fails on two critical fronts. First, the diuretic component—chlorthalidone—is pharmacokinetically distinct from hydrochlorothiazide, the most common comparator, with a plasma half-life of approximately 40–60 hours versus 6–12 hours for hydrochlorothiazide, resulting in fundamentally different duration of action and 24-hour blood pressure control profiles [1]. Second, the combination of atenolol with chlorthalidone has been shown to produce additive antihypertensive effects that exceed the blood pressure reduction achieved by monotherapy with either component [2]. Generic substitution with alternative beta-blocker/thiazide combinations would therefore introduce unverified pharmacodynamic and efficacy variables, making Tenoretic a specific, non-interchangeable entity for research protocols requiring defined, reproducible pharmacology [3].

Tenoretic Product-Specific Quantitative Evidence Guide: Head-to-Head Data for Informed Procurement


Chlorthalidone vs. Hydrochlorothiazide: Superior 24-Hour Blood Pressure Control Due to Extended Half-Life

The diuretic component of Tenoretic, chlorthalidone, possesses a significantly longer plasma half-life than the most common comparator, hydrochlorothiazide. This pharmacokinetic distinction translates into a greater potency for overnight blood pressure reduction [1].

pharmacokinetics hypertension diuretics

Additive Antihypertensive Efficacy: Tenoretic vs. Atenolol or Chlorthalidone Monotherapy

In a placebo-controlled crossover study, the combination of atenolol 100 mg and chlorthalidone 50 mg maintained blood pressure control more effectively than either agent alone. The combination produced additive hypotensive effects in both office and ambulatory settings [1].

blood pressure combination therapy efficacy

Quantified Blood Pressure Reduction: Tenoretic in Hypertensive Populations

In a study of black Jamaican hypertensive patients, the combination of atenolol and chlorthalidone produced a mean systolic/diastolic blood pressure reduction of 27.8/17.8 mmHg, which was significantly greater than the reductions achieved with chlorthalidone alone (19.4/12.2 mmHg) or atenolol alone (diastolic reduction 6.5 mmHg) [1].

blood pressure hypertension efficacy

Bioequivalence of Fixed-Dose Combination vs. Free Combination: No Compromise in Bioavailability

A comparative bioavailability study in 12 healthy volunteers demonstrated that the fixed combination ('Tenoretic') is bioequivalent to the free combination (atenolol 100 mg + chlorthalidone 25 mg administered separately) for both atenolol and chlorthalidone. There were no statistically significant differences in blood levels, half-life, AUC, or urinary excretion for atenolol. Chlorthalidone blood levels were slightly higher with the fixed combination, but the half-life remained ~60 hours [1].

bioavailability pharmacokinetics formulation

Potassium-Sparing Effect: Tenoretic Attenuates Diuretic-Induced Hypokalemia

In elderly hypertensive patients treated with the half-strength combination (Tenoretic Mite: atenolol 50 mg / chlorthalidone 12.5 mg), serum potassium levels significantly increased compared to values obtained during chlorthalidone monotherapy. This suggests that the beta-blocker component attenuates diuretic-induced potassium loss [1].

electrolytes potassium hypokalemia

Clinical Outcomes in High-Risk Patients: Chlorthalidone-Based Regimen Associated with Reduced Cardiovascular Events

A secondary analysis of the Diuretic Comparison Project (DCP) trial found that among patients with prior myocardial infarction or stroke, those randomized to chlorthalidone had a significantly lower risk of major adverse cardiovascular events and noncancer deaths compared to those receiving hydrochlorothiazide. This class-level evidence supports the selection of chlorthalidone-containing combinations like Tenoretic for high-risk populations [1].

cardiovascular outcomes secondary prevention diuretics

Best Research and Industrial Application Scenarios for Tenoretic Based on Quantitative Evidence


Clinical Trials Requiring Sustained 24-Hour Blood Pressure Control

Tenoretic is ideal for clinical trial protocols where consistent 24-hour blood pressure reduction is critical. The extended half-life of chlorthalidone (40–60 hours) ensures sustained antihypertensive coverage, minimizing nocturnal blood pressure surges and providing a stable pharmacodynamic profile for outcome studies [1].

Studies in High-Risk Cardiovascular Populations (Secondary Prevention)

Based on evidence showing a 27% relative risk reduction in major adverse cardiovascular events with chlorthalidone compared to hydrochlorothiazide in patients with prior MI or stroke, Tenoretic is the preferred fixed-dose combination for secondary prevention trials or registries focusing on high-risk hypertensive cohorts [2].

Research Protocols Requiring Validated Fixed-Dose Combination Bioequivalence

For studies requiring a fixed-dose combination with documented bioequivalence to free combination administration, Tenoretic offers validated pharmacokinetic data confirming that the single-tablet formulation does not compromise the bioavailability of either component [3].

Elderly or Electrolyte-Sensitive Patient Studies

In research involving elderly hypertensive patients or those at risk for electrolyte disturbances, Tenoretic's potassium-sparing effect—demonstrated by a significant increase in serum potassium compared to chlorthalidone monotherapy—makes it a safer option for long-term hypertension management protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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